molecular formula C12H8N4O2 B3080128 3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1082166-27-5

3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B3080128
CAS No.: 1082166-27-5
M. Wt: 240.22 g/mol
InChI Key: PXSIBZQPRNOGEE-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that features a unique triazolopyridine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the oxidative cyclization of hydrazones using N-chlorosuccinimide (NCS) under mild conditions . The reaction is carried out in a suitable solvent, such as ethanol or toluene, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the modulation of cell signaling cascades and the disruption of DNA replication and repair processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is unique due to its specific triazolopyridine structure, which confers distinct biological activities and chemical reactivity. Its ability to inhibit CDKs and other molecular targets makes it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-12(18)9-3-4-10-14-15-11(16(10)7-9)8-2-1-5-13-6-8/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSIBZQPRNOGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 2
3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 3
3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 4
3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 6
3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

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